Cas no 1807239-18-4 (Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate)
Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate
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- Inchi: 1S/C11H8F2N2O5/c1-2-19-10(16)7-4-8(15(17)18)6(5-14)3-9(7)20-11(12)13/h3-4,11H,2H2,1H3
- InChI Key: YGTKAFPHCJVWPW-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C#N)C(=CC=1C(=O)OCC)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 417
- XLogP3: 2.6
- Topological Polar Surface Area: 105
Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015018661-250mg |
Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate |
1807239-18-4 | 97% | 250mg |
489.60 USD | 2021-05-31 | |
| Alichem | A015018661-500mg |
Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate |
1807239-18-4 | 97% | 500mg |
863.90 USD | 2021-05-31 | |
| Alichem | A015018661-1g |
Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate |
1807239-18-4 | 97% | 1g |
1,564.50 USD | 2021-05-31 |
Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate
Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate (CAS No. 1807239-18-4): A Comprehensive Overview
Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate (CAS No. 1807239-18-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural features, presents a promising platform for the development of novel therapeutic agents and advanced materials. The presence of multiple functional groups, including the cyano, difluoromethoxy, and nitro substituents, endows it with distinct chemical properties that make it a subject of intense research interest.
The molecular structure of Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate consists of a benzoate core substituted with a cyano group at the 4-position, a difluoromethoxy group at the 2-position, and a nitro group at the 5-position. This arrangement not only contributes to its complex reactivity but also opens up diverse possibilities for further functionalization and derivatization. The compound's solubility profile, thermal stability, and interaction with biological systems are areas that have been extensively studied, providing valuable insights into its potential applications.
In recent years, Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate has been explored for its potential in drug discovery and development. The combination of electron-withdrawing and electron-donating groups in its structure makes it an attractive candidate for designing molecules with enhanced bioavailability and targeted action. Researchers have been particularly interested in its ability to modulate enzymatic pathways and interact with specific biological targets, which could lead to the development of new treatments for various diseases.
One of the most compelling aspects of Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate is its role in synthesizing more complex molecules. The benzoate moiety serves as a versatile scaffold for constructing heterocyclic compounds, which are known to exhibit a wide range of biological activities. By leveraging the reactivity of the cyano, difluoromethoxy, and nitro groups, chemists can design derivatives with tailored properties for specific applications. This flexibility has made Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate a valuable building block in synthetic organic chemistry.
The compound's interaction with biological systems has also been a focus of recent studies. Researchers have investigated its potential as an intermediate in the synthesis of bioactive molecules that can interact with receptors, enzymes, and other cellular components. The presence of multiple functional groups allows for precise tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are crucial factors in drug design. These studies have highlighted the compound's potential as a precursor for developing novel therapeutic agents.
Moreover, Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate has shown promise in materials science applications. Its unique structural features make it suitable for use in the development of advanced materials such as liquid crystals, organic semiconductors, and polymer additives. The compound's ability to self-assemble into ordered structures has been explored for creating novel materials with enhanced optical and electronic properties. These findings underscore the versatility of Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate beyond traditional pharmaceutical applications.
The synthesis of Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. The use of modern spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) has facilitated detailed structural characterization and confirmation.
In conclusion, Ethyl 4-cyano-2-difluoromethoxy-5-nitrobenzoate (CAS No. 1807239-18-4) is a multifaceted compound with significant potential in pharmaceutical chemistry and materials science. Its unique structural features and diverse functional groups make it an invaluable tool for drug discovery, synthetic chemistry, and material innovation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological development.
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